molecular formula C14H12FNO4 B125447 1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 221221-16-5

1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B125447
M. Wt: 277.25 g/mol
InChI Key: BZHFSDYKFLNPST-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound . It is also known as Moxifloxacin . The empirical formula of this compound is C14H11F2NO4 .


Molecular Structure Analysis

The molecular structure of “1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is complex. The compound has a molecular weight of 305.30 g/mol . The InChI code for this compound is InChI=1S/C16H16FNO4/c1-3-22-16 (20)11-8-18 (9-4-5-9)13-10 (14 (11)19)6-7-12 (17)15 (13)21-2/h6-9H,3-5H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” include a molecular weight of 305.30 g/mol . The compound has a XLogP3-AA value of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 305.10633615 g/mol . The topological polar surface area of the compound is 55.8 Ų .

Scientific Research Applications

Antimicrobial and Antibacterial Properties

  • Antimycobacterial Activity: Synthesized derivatives of this compound showed significant in vitro and in vivo antimycobacterial activities against Mycobacterium tuberculosis, including multi-drug-resistant strains. One particular derivative demonstrated a marked decrease in bacterial load in lung and spleen tissues in an animal model, indicating its potential for treating tuberculosis (Senthilkumar et al., 2008).
  • Synthesis and Antibacterial Study: Fluoroquinolone-based thiazolidinones derived from a similar core structure have been synthesized and shown to possess antibacterial and antifungal properties, highlighting the compound's versatility as a base for developing diverse antimicrobial agents (Patel & Patel, 2010).
  • Spectral Studies: Infrared and mass spectrometric studies on a hydrochloride salt derivative of this compound provide insights into its structural and chemical characteristics, which are crucial for understanding its reactivity and potential for pharmaceutical development (Lin, 2014).
  • Structure-Activity Relationships: Studies on a series of derivatives demonstrated their antibacterial activity against a range of bacteria, including Gram-positive and Gram-negative strains. This research also explored the relationship between chemical structure and antibacterial potency, which is key to optimizing these compounds for medical use (Sánchez et al., 1995).

Other Biological Activities

  • Anti-inflammatory Potential: Derivatives of this compound were identified with potent anti-inflammatory properties, demonstrating the compound's potential beyond antimicrobial applications. This highlights the possibility of its derivatives being used in treating inflammatory conditions (Sultana et al., 2013).
  • Photostability Studies: Research on the photostability of fluoroquinolones derived from this compound under UV irradiation revealed insights into their chemical stability, an important factor for drug formulation and storage (Matsumoto et al., 1992).

properties

IUPAC Name

1-cyclopropyl-7-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4/c1-20-13-10(15)5-4-8-11(13)16(7-2-3-7)6-9(12(8)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHFSDYKFLNPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627378
Record name 1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

221221-16-5
Record name 1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221221-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A quantity of 28.6 g of ethyl-1-cyclopropyl-1,4-dihydro-7-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylate and 300 mL of a mixture of acetic acid, water, sulfuric acid (8/6/1) are refluxed for 2 hours. The reaction mixture is cooled at 0° C. and the desired product collected by filtration.
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